Cas no 108354-14-9 (4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-)
![4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- structure](https://pt.kuujia.com/scimg/cas/108354-14-9x500.png)
108354-14-9 structure
Nome do Produto:4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-
4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-
- 1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-4-one
- aurachin C
- 1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]quinolin-4(1H)-one
- 4(1H)-Quinolinone, 1-hydroxy-2-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
- Aurachin-C
- 1-Hydroxy-2-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-4(1H)-quinolinone
- CHEMBL572434
- CHEBI:90888
- C21330
- SCHEMBL15094711
- Q27162864
- SCHEMBL16553028
- DTXSID701318431
- 108354-14-9
-
- Inchi: InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+
- Chave InChI: FIHXCHBEHLCXEG-YEFHWUCQSA-N
- SMILES: ON1C2C(=CC=CC=2)C(=O)C(C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\C)=C1C
Propriedades Computadas
- Massa Exacta: 379.25129
- Massa monoisotópica: 379.251129
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 8
- Complexidade: 677
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 40.5
- XLogP3: 7.2
Propriedades Experimentais
- Densidade: 1.047
- Ponto de ebulição: 511.5°Cat760mmHg
- Ponto de Flash: 263.1°C
- Índice de Refracção: 1.56
- PSA: 40.54
- LogP: 6.50890
4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Literatura Relacionada
-
Dominik Pistorius,Yanyan Li,Axel Sandmann,Rolf Müller Mol. BioSyst. 2011 7 3308
-
Anja Greule,Jeanette E. Stok,James J. De Voss,Max J. Cryle Nat. Prod. Rep. 2018 35 757
-
Joseph P. Michael Nat. Prod. Rep. 1997 14 11
-
4. Index pages
-
M. F. Grundon Nat. Prod. Rep. 1990 7 131
108354-14-9 (4(1H)-Quinolinone,1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-) Produtos relacionados
- 1026544-02-4(3-Pyridinamine, 4-methoxy-6-methyl-)
- 1007927-59-4(ethyl 2-(1-{[(2-methoxyphenyl)formamido]methanethioyl}-3-oxopiperazin-2-yl)acetate)
- 2229425-40-3(O-{4-(propan-2-yl)cyclohexylmethyl}hydroxylamine)
- 2228689-15-2(3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine)
- 1824369-73-4(Benzonitrile, 2-fluoro-3-mercapto-)
- 84497-77-8(1H-1,2,4-Triazole-1-propanol, 3-amino-)
- 851782-93-9(N-{3-1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
- 1218791-19-5(2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester)
- 1009409-32-8(2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine)
- 121929-87-1((R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone)
Fornecedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente
